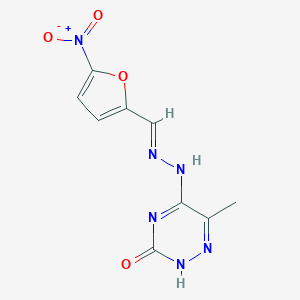
2-(4-(4-Bromophenoxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Bromophenoxy)phenyl)acetic acid, also known as BPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPPA belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromophenoxy)phenyl)acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and the perception of pain. By inhibiting COX enzymes, 2-(4-(4-Bromophenoxy)phenyl)acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-(4-Bromophenoxy)phenyl)acetic acid has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2-(4-(4-Bromophenoxy)phenyl)acetic acid has also been found to have antioxidant properties, which can help to protect cells from oxidative damage. 2-(4-(4-Bromophenoxy)phenyl)acetic acid has also been found to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-(4-Bromophenoxy)phenyl)acetic acid in lab experiments is its well-documented mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 2-(4-(4-Bromophenoxy)phenyl)acetic acid is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(4-(4-Bromophenoxy)phenyl)acetic acid. One potential direction is the development of new 2-(4-(4-Bromophenoxy)phenyl)acetic acid derivatives with improved properties, such as increased efficacy or reduced toxicity. Another potential direction is the study of 2-(4-(4-Bromophenoxy)phenyl)acetic acid in combination with other drugs, to determine if it can enhance their efficacy. Finally, the study of 2-(4-(4-Bromophenoxy)phenyl)acetic acid in different animal models can help to determine its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-(4-Bromophenoxy)phenyl)acetic acid involves the reaction of 4-bromophenol with 4-bromobenzaldehyde in the presence of a base, followed by the addition of acetic anhydride and glacial acetic acid. The resulting product is then purified through recrystallization to obtain pure 2-(4-(4-Bromophenoxy)phenyl)acetic acid.
Scientific Research Applications
2-(4-(4-Bromophenoxy)phenyl)acetic acid has been studied extensively for its potential applications in various fields. In the field of medicine, 2-(4-(4-Bromophenoxy)phenyl)acetic acid has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 2-(4-(4-Bromophenoxy)phenyl)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
In addition to its medical applications, 2-(4-(4-Bromophenoxy)phenyl)acetic acid has also been studied for its potential use in the field of materials science. 2-(4-(4-Bromophenoxy)phenyl)acetic acid has been found to have self-assembly properties, which can be utilized in the development of new materials with unique properties.
properties
Molecular Formula |
C14H11BrO3 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
2-[4-(4-bromophenoxy)phenyl]acetic acid |
InChI |
InChI=1S/C14H11BrO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
BBFVALMQOBPKTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B241254.png)


![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241267.png)